molecular formula C18H25FeNO6 B6313694 (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate CAS No. 111614-65-4

(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate

Cat. No.: B6313694
CAS No.: 111614-65-4
M. Wt: 407.2 g/mol
InChI Key: MDYRQQQXHUBHIN-QTELFQQISA-N
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Description

(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is a chiral organometallic compound that features a ferrocene moiety. Ferrocene, a compound consisting of two cyclopentadienyl rings bound to a central iron atom, is known for its stability and unique redox properties. The presence of the chiral amine and tartrate components in this compound makes it an interesting subject for research in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate typically involves the following steps:

    Preparation of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine: This can be achieved by the reaction of ferrocene with (S)-(+)-N,N-dimethyl-1-aminoethanol in the presence of a suitable dehydrating agent such as thionyl chloride.

    Formation of (L)-tartrate salt: The resulting (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine is then reacted with (L)-tartaric acid to form the tartrate salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate can undergo various types of chemical reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride or ceric ammonium nitrate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Ferric chloride, ceric ammonium nitrate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ferrocenium ion.

    Reduction: Formation of reduced ferrocene derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate has several applications in scientific research:

    Asymmetric Synthesis: Used as a chiral auxiliary or ligand in asymmetric synthesis to induce chirality in the products.

    Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Material Science: Utilized in the development of novel materials with unique electronic and redox properties.

Mechanism of Action

The mechanism of action of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate involves its interaction with molecular targets through its chiral amine and ferrocene moieties. The ferrocene unit can undergo redox reactions, while the chiral amine can interact with various substrates, facilitating asymmetric transformations. The tartrate component helps in stabilizing the compound and enhancing its solubility.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-ferrocenylethylamine: Lacks the chiral tartrate component.

    Ferrocenylmethylamine: Similar structure but different substituents on the amine group.

    Ferrocenylamine: Contains a primary amine instead of a dimethylated amine.

Uniqueness

(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is unique due to its combination of chirality, redox-active ferrocene, and the stabilizing tartrate component. This makes it particularly valuable in asymmetric synthesis and catalysis, where both chirality and redox properties are crucial.

Properties

InChI

InChI=1S/C9H14N.C5H5.C4H6O6.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;5-1(3(7)8)2(6)4(9)10;/h4-8H,1-3H3;1-5H;1-2,5-6H,(H,7,8)(H,9,10);/t8-;;1-,2-;/m0.1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYRQQQXHUBHIN-QTELFQQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.C(C(C(=O)O)O)(C(=O)O)O.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FeNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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